molecular formula C9H5N3OS B13106121 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole

2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole

Cat. No.: B13106121
M. Wt: 203.22 g/mol
InChI Key: DWBMRTPTFWQMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the fusion of a benzothiazole ring with an oxadiazole ring, which imparts unique chemical and biological properties. The compound’s structure allows for a variety of functional modifications, making it a versatile candidate for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach includes the use of 2-aminobenzothiazole and carboxylic acid derivatives under dehydrating conditions .

Industrial Production Methods: Industrial production of this compound often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale synthesis.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole, including those containing the benzo[d]thiazole moiety, exhibit potent antimicrobial properties. These compounds have been evaluated against a range of pathogens:

  • Antibacterial Activity : Studies have shown that 2-(benzo[d]thiazol-2-yl)-1,3,4-oxadiazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized by Alghamdi et al. displayed activity comparable to standard antibiotics like amoxicillin against strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Antifungal and Antitubercular Properties : The compounds have also shown antifungal activity and promising results against Mycobacterium tuberculosis. Dhumal et al. reported that specific 1,3,4-oxadiazole derivatives inhibited the growth of Mycobacterium bovis BCG effectively .

Table 1: Summary of Antimicrobial Activities

CompoundActivity TypeTarget PathogenReference
Compound AAntibacterialStaphylococcus aureus
Compound BAntitubercularMycobacterium bovis
Compound CAntifungalVarious fungal strains

Anticancer Applications

The anticancer potential of this compound derivatives has been extensively studied. Recent investigations have shown that these compounds can inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is attributed to the modulation of signaling pathways involved in cell growth and apoptosis. For example, benzothiazole derivatives have been reported to interact with receptor tyrosine kinases and influence the PI3K/Akt/mTOR pathway .

Table 2: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
Compound DNon-small cell lung cancerInhibition of cell proliferation
Compound EHuman epidermoid carcinomaInduction of apoptosis

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory properties. Research indicates that these compounds can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

Acetylcholinesterase Inhibition

Another significant application of this compound derivatives is their role as selective inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's:

  • Selectivity and Potency : Compounds in this category have demonstrated competitive inhibition patterns with good selectivity indices compared to traditional AChE inhibitors . The molecular docking studies suggest strong interactions at the active site of AChE.

Table 3: Summary of AChE Inhibition Studies

CompoundIC50 Value (µM)Selectivity IndexReference
Compound F64Higher than galanthamine

Biological Activity

2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound integrates the benzothiazole moiety, enhancing its pharmacological potential. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate hydrazides or carboxylic acids under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity, with some methods employing microwave irradiation to enhance reaction rates and reduce by-products .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.

Compound Target Bacteria MIC (µg/mL) Activity
This compoundS. aureus5Moderate
P. aeruginosa10Moderate
E. coli15Moderate

These results indicate that the compound possesses bactericidal activity and may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)15.63Doxorubicin10
A549 (Lung Cancer)12.34Cisplatin8
HepG2 (Liver Cancer)20.45Sorafenib15

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is significantly influenced by their structural features. Key findings include:

  • Substitution Patterns : The presence of electron-withdrawing groups on the benzothiazole ring enhances antibacterial activity.
  • Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit better cellular penetration and bioactivity.
  • Linker Length : The length and nature of the linker between the benzothiazole and oxadiazole moieties can affect both potency and selectivity against different pathogens or cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy Against MRSA : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections associated with biofilms .
  • Cytotoxicity in Cancer Research : In a comparative study against standard chemotherapeutics, this compound showed promising results in inhibiting growth in multiple cancer cell lines while exhibiting lower cytotoxicity towards normal cells .

Properties

Molecular Formula

C9H5N3OS

Molecular Weight

203.22 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H5N3OS/c1-2-4-7-6(3-1)11-9(14-7)8-12-10-5-13-8/h1-5H

InChI Key

DWBMRTPTFWQMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NN=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.